molecular formula C10H5ClFNO3 B13611144 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid

Cat. No.: B13611144
M. Wt: 241.60 g/mol
InChI Key: ZMIKNAJITZWUAE-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring substituted with a 2-chloro-5-fluorophenyl group and a carboxylic acid group. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the reaction of 2-chloro-5-fluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then treated with a base to generate the nitrile oxide intermediate. This intermediate undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods focus on eco-friendly and cost-effective approaches .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-chloro-5-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)isoxazole-3-carboxylic acid
  • 5-(3-Fluorophenyl)isoxazole-3-carboxylic acid
  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic acid

Uniqueness

5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C10H5ClFNO3

Molecular Weight

241.60 g/mol

IUPAC Name

5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5ClFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI Key

ZMIKNAJITZWUAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=NO2)C(=O)O)Cl

Origin of Product

United States

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